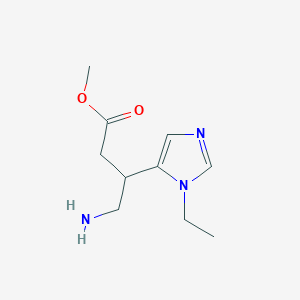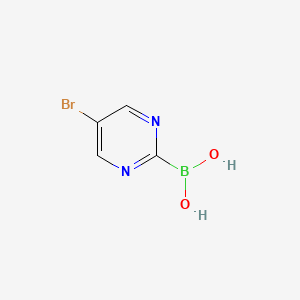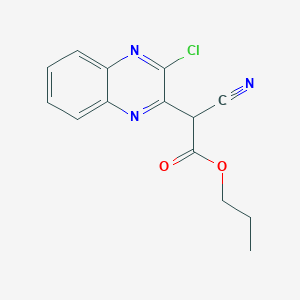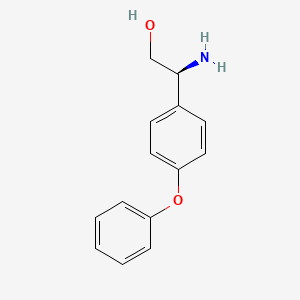![molecular formula C12H13NO3 B13555068 1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)
1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclopropane ring and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the reaction of 3-methylphenyl isocyanate with cyclopropane-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions: 1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are used under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
科学的研究の応用
1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.
類似化合物との比較
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the 3-methylphenylcarbamoyl group.
1-Aminocyclopropane-1-carboxylic acid: Contains an amino group instead of the 3-methylphenylcarbamoyl group.
Uniqueness: 1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-3-2-4-9(7-8)13-10(14)12(5-6-12)11(15)16/h2-4,7H,5-6H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
VLUGFZQZQAPVOB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B13555001.png)
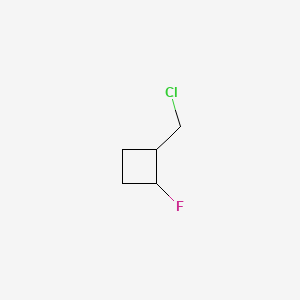
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)


![4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13555033.png)
